(1R)-1-(2,3,4-Trifluorophenyl)pentylamine
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Overview
Description
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and pentylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2,3,4-Trifluorophenyl)pentylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,3,4-Trifluorophenyl)ethylamine
- (1R)-1-(2,3,4-Trifluorophenyl)propylamine
- (1R)-1-(2,3,4-Trifluorophenyl)butylamine
Uniqueness
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is unique due to its specific structural features, such as the length of the pentyl chain and the position of the trifluorophenyl group
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3/t9-/m1/s1 |
InChI Key |
SWCZDWPMNHRIBY-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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